molecular formula C26H22BrNO5 B295667 4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295667
M. Wt: 508.4 g/mol
InChI Key: GJSFWHGFFLDJIU-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as BMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMPE is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to interact with certain receptors in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its potential use in cancer treatment and the treatment of neurodegenerative diseases. This compound has also been shown to have low toxicity, which makes it a promising candidate for further studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One of the potential future directions is the development of more efficient synthesis methods for this compound. Another future direction is the evaluation of this compound for its potential use in the treatment of other diseases such as autoimmune diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 3-bromo-5-methoxybenzaldehyde and 2-(3-methylphenoxy)ethanol in the presence of a base. The resulting product is then reacted with phenylglycine in the presence of an acid catalyst to form this compound.

Scientific Research Applications

4-{3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to possess anti-cancer properties and has been evaluated for its potential use in cancer treatment. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Properties

Molecular Formula

C26H22BrNO5

Molecular Weight

508.4 g/mol

IUPAC Name

(4Z)-4-[[3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C26H22BrNO5/c1-17-7-6-10-20(13-17)31-11-12-32-24-21(27)14-18(16-23(24)30-2)15-22-26(29)33-25(28-22)19-8-4-3-5-9-19/h3-10,13-16H,11-12H2,1-2H3/b22-15-

InChI Key

GJSFWHGFFLDJIU-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4)OC

SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OC

Origin of Product

United States

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